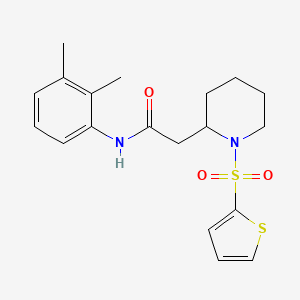

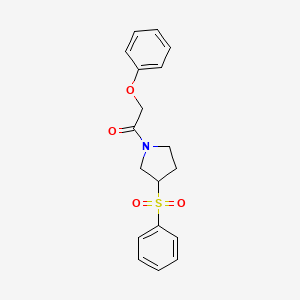

![molecular formula C20H24N2O B2441685 1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 443328-74-3](/img/structure/B2441685.png)

1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring . These imidazoles share the 1,3-C3N2 ring but feature varied substituents .

Synthesis Analysis

Imidazoles are synthesized through a variety of methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a molar mass of 68.077 g/mol . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .Applications De Recherche Scientifique

Electrochemical Applications

1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole and its derivatives have shown potential in electrochemical applications, particularly as part of polybenzimidazole systems equilibrated with phosphoric acid for high-temperature proton-conducting polymer electrolytes. These compounds, when used as additives, influence the conductivity of membranes, which is crucial for fuel cell technologies. The research conducted by Schechter and Savinell (2002) demonstrates the significance of such imidazole derivatives in improving the efficiency of fuel cells by enhancing membrane conductivity under various temperatures and humidity conditions (Schechter & Savinell, 2002).

Corrosion Inhibition

The derivatives of 1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, particularly those related to 1-(p-tolyl)-4-methylimidazole, have been extensively studied for their corrosion inhibition properties. Gašparac, Martin, and Stupnišek-lisac (2000) found that these compounds are highly effective in preventing copper corrosion in acidic environments. Their work highlights the thermodynamics of adsorption and the low activation energies associated with these inhibitors, suggesting a strong and efficient adsorption mechanism on metal surfaces, which is essential for protecting metals against corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).

Ferroelectric and Antiferroelectric Properties

Investigations into the ferroelectric and antiferroelectric properties of benzimidazoles, a category that includes 1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, have shown promising applications in electronic devices. Horiuchi et al. (2012) demonstrated that chains of amphoteric molecules like benzimidazoles can be bistable in electric polarity and electrically switchable through proton tautomerization. This property is pivotal for the development of lead- and rare-metal-free ferroelectric devices, offering a new avenue for eco-friendly electronic components (Horiuchi et al., 2012).

Synthesis and Applications in Organic Chemistry

The synthesis processes involving 1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole derivatives pave the way for creating novel compounds with potential applications in various fields, including medicinal chemistry and materials science. Mancuso et al. (2017) described a novel method for synthesizing functionalized benzimidazopyrimidinones, showcasing the versatility of these compounds in organic synthesis. Such methodologies not only expand the chemical toolbox but also lead to the discovery of new compounds with unique properties for potential application in drug development and materials engineering (Mancuso et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole are currently unknown. This compound belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Mode of Action

Imidazoles, in general, have been found to interact with various biological targets, leading to a wide range of effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-methylbutyl)-2-[(4-methylphenoxy)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-15(2)12-13-22-19-7-5-4-6-18(19)21-20(22)14-23-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDBGQAFVPPQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2441602.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2441603.png)

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2441608.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2441614.png)

![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)

![6-Azaspiro[3.4]octane-2-carbonitrile hcl](/img/structure/B2441622.png)